ACC2 Selectivity Over ACC1: A >537-Fold Window Enables Isoform-Specific Metabolic Studies
In head-to-head enzymatic assays against recombinant human ACC isoforms, 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid demonstrates a striking selectivity profile. It inhibits ACC2 with an IC50 of 186 nM, while showing negligible inhibition of ACC1 (IC50 > 100,000 nM) [1]. In contrast, the widely used ACC inhibitor CP-640186 is non-selective, inhibiting both ACC1 (IC50 = 53 nM) and ACC2 (IC50 = 61 nM) with similar potency . The ACC2 selectivity ratio for this compound exceeds 537, whereas CP-640186 exhibits a ratio of approximately 1.2. This differential enables researchers to attribute functional outcomes specifically to ACC2 inhibition, a distinction not possible with pan-ACC inhibitors.
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | ACC2 IC50 = 186 nM; ACC1 IC50 > 100,000 nM |
| Comparator Or Baseline | CP-640186: ACC2 IC50 = 61 nM; ACC1 IC50 = 53 nM |
| Quantified Difference | Selectivity Ratio (ACC1/ACC2): >537 for target compound vs. 1.2 for CP-640186 |
| Conditions | Recombinant human ACC1 and ACC2; reduction in conversion of acetyl-CoA to malonyl-CoA; 1-3 hr incubation |
Why This Matters
Procurement of this compound is essential for experiments requiring isoform-specific modulation of fatty acid metabolism, as generic ACC inhibitors cannot provide this selectivity.
- [1] BindingDB. (2026). BDBM50462069: CHEMBL4226186. Activity Spreadsheet -- Enzyme Inhibition Constant Data. View Source
